molecular formula C20H22Cl2N2OS B5124223 2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride

2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride

Cat. No.: B5124223
M. Wt: 409.4 g/mol
InChI Key: PPLKIHLJSHJPHF-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride is a synthetic organic compound that belongs to the class of phenothiazine derivatives These compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the desired position.

    Azepane Introduction: The azepane ring is introduced via nucleophilic substitution reactions, where the azepane moiety is attached to the phenothiazine core.

    Formation of the Ethanone Linker: The ethanone linker is introduced through acylation reactions, typically using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the ethanone linker.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound likely involves interactions with specific molecular targets, such as receptors, enzymes, or ion channels. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. The azepane ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.

    Thioridazine: A phenothiazine derivative with antipsychotic and sedative properties.

Uniqueness

2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride is unique due to the presence of the azepane ring, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.

Properties

IUPAC Name

2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2OS.ClH/c21-15-9-10-19-17(13-15)23(16-7-3-4-8-18(16)25-19)20(24)14-22-11-5-1-2-6-12-22;/h3-4,7-10,13H,1-2,5-6,11-12,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLKIHLJSHJPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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